

derivatives of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid

Cat. No.: B170162

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Application of **3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid** Derivatives

Authored by a Senior Application Scientist

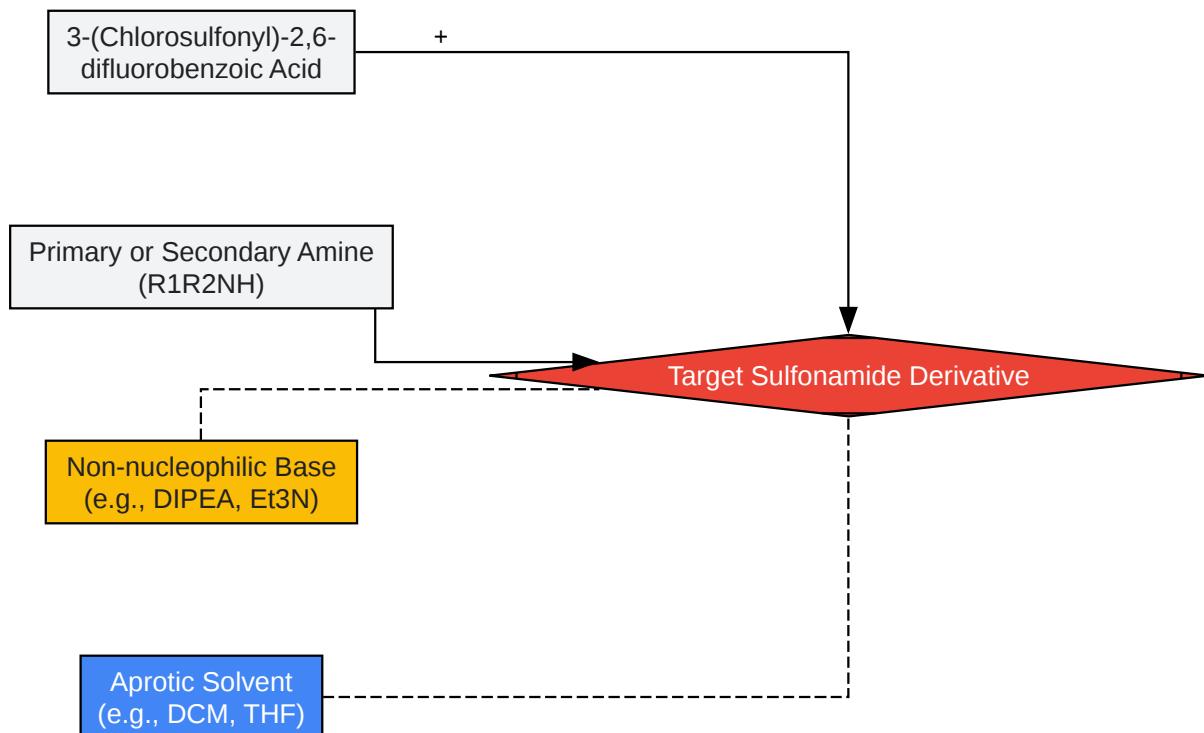
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **3-(Chlorosulfonyl)-2,6-difluorobenzoic acid**, a versatile scaffold for chemical synthesis. We will delve into its core reactivity, provide detailed protocols for its derivatization, and discuss the strategic application of its derivatives in the field of medicinal chemistry.

The Core Scaffold: Understanding 3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid

3-(Chlorosulfonyl)-2,6-difluorobenzoic acid (CAS No: 142576-91-8) is a poly-functionalized aromatic compound that serves as a valuable building block in modern organic synthesis.^{[1][2]} Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a highly reactive sulfonyl chloride and a carboxylic acid. The difluoro substitution pattern on the benzene ring is a common feature in many bioactive molecules, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability, or to enhance binding interactions with biological targets.^{[3][4]}

Table 1: Physicochemical Properties of the Core Scaffold

Property	Value	Source
CAS Number	142576-91-8	[1]
Molecular Formula	C ₇ H ₃ ClF ₂ O ₄ S	[5]
Molecular Weight	256.61 g/mol	[5]
Appearance	Typically a solid	[6]
MDL Number	MFCD03030334	[2]


Safety and Handling

As with any reactive chemical, proper handling of **3-(Chlorosulfonyl)-2,6-difluorobenzoic acid** is paramount. The sulfonyl chloride moiety is susceptible to hydrolysis and can react with moisture in the air to release hydrochloric acid (HCl). Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[\[7\]](#) Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[8\]](#)[\[9\]](#)

The Sulfonyl Chloride: A Gateway to Sulfonamide Derivatives

The chlorosulfonyl group (-SO₂Cl) is the most reactive site on the molecule. It is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore found in numerous therapeutic agents and is often used as a bioisostere for amides.[\[10\]](#)[\[11\]](#) The formation of a sulfonamide from a sulfonyl chloride is generally a high-yielding and robust transformation.[\[12\]](#)

Diagram 1: General Synthesis of Sulfonamide Derivatives

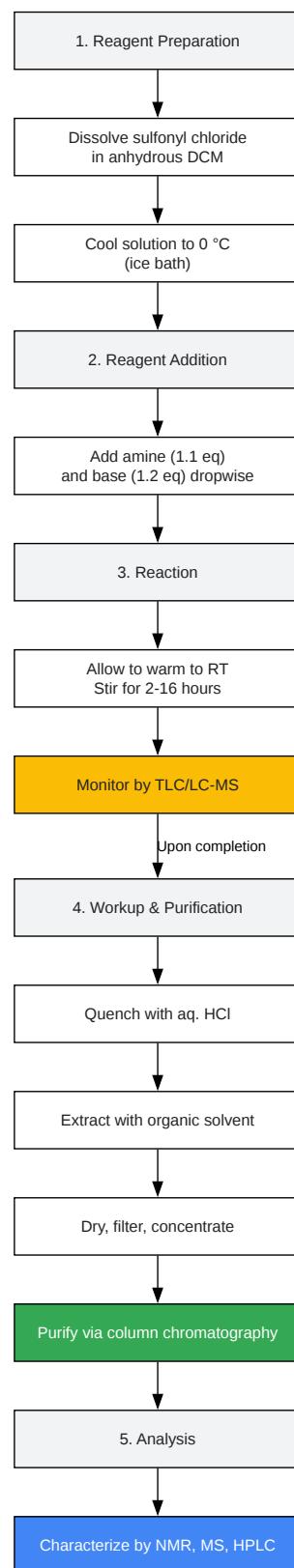
[Click to download full resolution via product page](#)

Caption: Reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of a Generic Sulfonamide Derivative

This section provides a detailed, field-proven protocol for the synthesis of a sulfonamide derivative from **3-(Chlorosulfonyl)-2,6-difluorobenzoic acid**.

Rationale Behind Experimental Choices


- Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are chosen to prevent hydrolysis of the starting sulfonyl chloride.^[11] DCM is often preferred for its ease of removal during workup.
- Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is crucial. Its role is to scavenge the HCl byproduct generated during

the reaction.^[13] Using a non-nucleophilic base prevents it from competing with the desired amine nucleophile in reacting with the sulfonyl chloride.

- Temperature: The reaction is typically initiated at 0 °C. The addition of the amine to the sulfonyl chloride is often exothermic, and maintaining a low temperature controls the reaction rate and minimizes potential side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
- Stoichiometry: A slight excess of the amine (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the limiting sulfonyl chloride starting material. The base is typically used in a similar or slightly greater excess.

Step-by-Step Methodology

Diagram 2: Experimental Workflow for Sulfonamide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 142576-91-8 Cas No. | 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 2. 142576-91-8|3-(Chlorosulfonyl)-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 142576-91-8,3-(Chlorosulfonyl)-2,6-difluorobenzoic Acid- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 6. 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [derivatives of 3-(Chlorosulfonyl)-2,6-difluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170162#derivatives-of-3-chlorosulfonyl-2-6-difluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com